molecular formula C18H21NO5 B2983894 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone CAS No. 1021218-39-2

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone

Cat. No. B2983894
CAS RN: 1021218-39-2
M. Wt: 331.368
InChI Key: OMCVIAJBIOEFPA-UHFFFAOYSA-N
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Description

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone, also known as DPPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPPE is a member of the class of compounds known as diarylethanes, which have been found to exhibit a range of biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

Radical Scavenging Activity

Research has demonstrated the impact of donor and acceptor groups on the radical scavenging activity of phenolic compounds. A study by Al‐Sehemi & Irfan (2017) utilized density functional theory (DFT) to explore the ground state geometries and molecular properties of phenolic compounds, including their energy gap and radical scavenging activity, which could inform the antioxidant potential of related compounds including "1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone" (Al‐Sehemi & Irfan, 2017).

Molecular Pharmacology

The study of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its analogs, including ethanone derivatives, has provided insights into their structural relationship with thyroid hormones and their effects on cellular mechanisms such as microtubule assembly and apoptosis. This research has implications for understanding the molecular pharmacology of similar compounds (Kun & Mendeleyev, 1998).

Heterocyclization and Synthetic Chemistry

The condensation of dihydroxyphenyl ethanone derivatives with N,N-dimethylformamide dimethyl acetal has been shown to lead to heterocyclization, resulting in the formation of various heterocyclic compounds including isoflavones and diarylisoxazoles. This demonstrates the compound's potential in synthetic organic chemistry for creating structurally diverse molecules (Moskvina, Shilin, & Khilya, 2015).

Electrochemical Behavior and Chemical Reactivity

The electrochemical behavior of similar compounds, particularly unsymmetrical dihydropyridines, has been explored to understand their reactivity in protic media. This research is critical for applications in electrochemistry and the development of electrochemical sensors or catalysts (David, Hurvois, Tallec, & Toupet, 1995).

Fluorescence and Optical Properties

The synthesis and optical properties of compounds containing dimethylamino groups have been studied for their solvatochromic properties, demonstrating their potential as probes for determining the critical micelle concentration of surfactants. This highlights the compound's relevance in materials science and analytical chemistry (Khan, Asiri, & Aqlan, 2016).

properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-19(2)10-15-16(20)8-7-14(18(15)22)17(21)11-24-13-6-4-5-12(9-13)23-3/h4-9,20,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCVIAJBIOEFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone

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